2-Bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethan-1-one
Overview
Description
2-Bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethan-1-one is a chemical compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of a bromine atom and a methoxy group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Heck reaction, where a substituted pyridine undergoes a reaction with methyl acrylate in the presence of a palladium catalyst . The reaction conditions often include the use of solvents like cumene and bases such as N,N-dicyclohexylmethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can yield ketones and alcohols, respectively.
Scientific Research Applications
2-Bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its biological activity.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the naphthyridine ring.
1,5-Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-Bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethan-1-one is unique due to the presence of both a bromine atom and a methoxy group on the naphthyridine ring.
Properties
IUPAC Name |
2-bromo-1-(6-methoxy-1,5-naphthyridin-4-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-3-2-8-11(14-10)7(4-5-13-8)9(15)6-12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXABUJSPNTJNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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